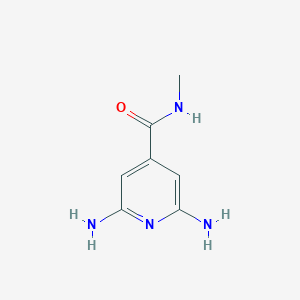

2,6-Diamino-N-methyl-isonicotinamide

説明

特性

分子式 |

C7H10N4O |

|---|---|

分子量 |

166.18 g/mol |

IUPAC名 |

2,6-diamino-N-methylpyridine-4-carboxamide |

InChI |

InChI=1S/C7H10N4O/c1-10-7(12)4-2-5(8)11-6(9)3-4/h2-3H,1H3,(H,10,12)(H4,8,9,11) |

InChIキー |

XFIRQSQOIUNZAW-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CC(=NC(=C1)N)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Comparison

The compound is closely related to methyl 2,6-diaminoisonicotinate (CAS 98547-97-8) and 2,6-diaminoisonicotinic acid. Key structural differences include:

- 2,6-Diamino-N-methyl-isonicotinamide: Contains an N-methyl amide (-CONHCH₃) at position 4.

- Methyl 2,6-diaminoisonicotinate: Features a methyl ester (-COOCH₃) at position 4.

- 2,6-Diaminoisonicotinic acid: Has a carboxylic acid (-COOH) group at position 4.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Predicted Solubility (Water) | LogP (Calculated) |

|---|---|---|---|---|---|

| 2,6-Diamino-N-methyl-isonicotinamide | C₆H₈N₄O | 152.16 | Amide (-CONHCH₃), 2,6-diamino | Moderate (polar solvents) | -0.85 |

| Methyl 2,6-diaminoisonicotinate | C₇H₉N₃O₂ | 167.17 | Ester (-COOCH₃), 2,6-diamino | Low (lipophilic) | 0.12 |

| 2,6-Diaminoisonicotinic acid | C₆H₅N₃O₂ | 151.12 | Carboxylic acid (-COOH), 2,6-diamino | High (pH-dependent) | -1.34 |

- Solubility : The amide’s N-methyl group reduces hydrogen-bonding capacity compared to primary amides but retains moderate polarity. The ester’s -COOCH₃ group lowers water solubility, while the carboxylic acid exhibits pH-dependent solubility due to ionization.

- Lipophilicity (LogP) : The ester’s higher LogP (0.12) reflects increased lipophilicity, whereas the amide (-0.85) and acid (-1.34) are more hydrophilic.

Reactivity and Stability

- Hydrolysis : The ester is prone to hydrolysis under acidic/basic conditions, yielding the carboxylic acid. The amide is more stable, requiring harsh conditions for cleavage.

- Synthetic Utility : The amide’s stability makes it preferable for prolonged reactions, while the ester serves as a transient intermediate in synthetic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Diamino-N-methyl-isonicotinamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting with 2,6-diaminonicotinic acid derivatives (structural analogs), methylamine or its precursors may be introduced under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to facilitate N-methylation . Purification typically involves column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/methanol) to isolate the target compound. Purity optimization requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

| Key Parameters for Synthesis |

|---|

| Solvent System |

| Reaction Temperature |

| Purification Method |

| Purity Validation |

Q. Which analytical techniques are most effective for characterizing the structural integrity of 2,6-Diamino-N-methyl-isonicotinamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methylamino group and aromatic proton environments. For example, the N-methyl signal typically appears as a singlet near δ 2.8–3.2 ppm in ¹H NMR . Infrared (IR) spectroscopy can validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (theoretical m/z 153.14) . X-ray crystallography may resolve crystallographic packing but requires high-purity single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,6-Diamino-N-methyl-isonicotinamide across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:

Standardize Assay Protocols : Use validated cell lines (e.g., NIH/3T3 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).

Triangulate Data : Combine in vitro assays (e.g., enzyme inhibition) with computational docking studies to cross-validate binding affinities .

Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies, accounting for outliers .

Q. What computational strategies predict the reactivity and interaction mechanisms of 2,6-Diamino-N-methyl-isonicotinamide in catalytic processes?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reactive sites. For catalytic interactions:

- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., water/DMSO) to assess stability under physiological conditions.

- Docking Studies : Use AutoDock Vina to predict binding modes with target enzymes (e.g., kinases), focusing on hydrogen bonding with the amide and amino groups .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize synthetic analogs .

Q. How can researchers validate the stability of 2,6-Diamino-N-methyl-isonicotinamide under varying experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere.

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, followed by HPLC-UV analysis to detect degradation products .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor structural changes via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。